4-methylisoquinolin-6-ol
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Overview
Description
4-methylisoquinolin-6-ol is an organic compound that belongs to the family of isoquinolines. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that are structurally related to quinolines.
Mechanism of Action
Target of Action
4-Methylisoquinolin-6-ol is an organic compound that belongs to the family of isoquinolines. Isoquinolines, including quinolines and quinolones, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, it can be inferred that this compound may have similar targets and roles.
Mode of Action
They interact with their targets, leading to changes that result in their antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Biochemical Pathways
These compounds are known to influence a broad spectrum of bioactivities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
. Therefore, it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 4-methylisoquinolin-6-ol, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .
Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides isoquinolines in excellent yields and short reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in industrial settings to achieve high yields and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methylisoquinolin-6-ol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroisoquinolines.
Substitution: Formation of halogenated isoquinolines.
Scientific Research Applications
4-methylisoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its dopaminergic and serotonergic activities.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-methylisoquinolin-6-ol can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the methyl and hydroxyl groups present in this compound.
Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the hydroxyl group at the 6-position enhances its reactivity and potential biological activity compared to other isoquinoline derivatives .
Properties
CAS No. |
1396762-25-6 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.2 |
Purity |
0 |
Origin of Product |
United States |
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